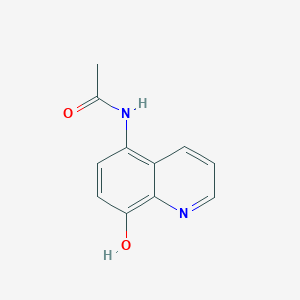

N-(8-hydroxyquinolin-5-yl)acetamide

Description

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Medicinal Chemistry and Advanced Materials

The 8-hydroxyquinoline (8-HQ) scaffold is a heterocyclic structural framework that has garnered immense attention from chemists and health science professionals for decades. mdpi.comresearchgate.net Its unique physical and chemical properties make it a "privileged structure" in drug discovery, capable of binding to a diverse range of biological targets with high affinity. rsc.org

In Medicinal Chemistry:

The biological activities of 8-hydroxyquinoline and its derivatives are extensive and well-documented. mdpi.comnih.gov A key feature is its ability to chelate metal ions, a property that is fundamental to many of its therapeutic actions. nih.govnih.gov Metal ions are crucial for various biological processes, and their imbalance can lead to numerous diseases. nih.gov 8-hydroxyquinoline's capacity to bind with these ions makes it a promising candidate for treating conditions associated with metal dysregulation. nih.gov

The scaffold is a cornerstone in the development of a wide array of therapeutic agents, including:

Anticancer agents: The antiproliferative effects of some 8-hydroxyquinoline derivatives are linked to their interaction with metal ions essential for tumor growth. nih.govnih.gov

Neuroprotective agents: Its metal-chelating ability is being explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov

Antimicrobial and antifungal agents: Compounds containing the 8-HQ nucleus have demonstrated potent activity against various bacteria and fungi. mdpi.comnih.gov

Antiviral agents: Research has also pointed to the potential of 8-HQ derivatives in combating viral infections. nih.gov

The versatility of the 8-hydroxyquinoline scaffold allows for numerous structural modifications, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles. mdpi.comnih.gov

In Advanced Materials:

Beyond its medicinal applications, the 8-hydroxyquinoline scaffold is a valuable component in the field of advanced materials. Its derivatives are utilized as:

Electron carriers in organic light-emitting diodes (OLEDs): The electronic properties of 8-HQ derivatives make them suitable for use in the emissive layers of OLEDs, contributing to the efficiency and performance of these devices. mdpi.com

Fluorescent chemosensors for metal ions: The ability of 8-hydroxyquinoline to form fluorescent complexes with specific metal ions is harnessed in the development of sensitive and selective sensors for environmental and biological monitoring. mdpi.com

Overview of Acetamide (B32628) Derivatives in Chemical Biology and Organic Synthesis

Acetamide, with the chemical formula CH₃CONH₂, is the simplest amide derived from acetic acid. wikipedia.org Its derivatives, a broad class of organic compounds, are of significant interest in chemical biology and organic synthesis due to their diverse chemical properties and biological activities. ontosight.aiontosight.ai

In Chemical Biology:

Acetamide derivatives are integral to the development of new therapeutic agents. archivepp.com They are found in many commercially available drugs and serve as important scaffolds in medicinal chemistry. archivepp.com Their biological activities are varied and include:

Anticancer effects: Certain acetamide derivatives have been investigated for their potential to inhibit cancer cell growth. ontosight.ai

Antimicrobial properties: This class of compounds has also shown promise in combating microbial infections. ontosight.ai

Anti-inflammatory activity: Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory conditions. ontosight.ainih.gov

Analgesic properties: A well-known example is paracetamol, a widely used analgesic and antipyretic that contains an acetamide group. nih.gov

The versatility of the acetamide group allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological profiles. ontosight.ainih.gov

In Organic Synthesis:

In the realm of organic synthesis, acetamide and its derivatives are valuable building blocks and intermediates. patsnap.com The amide bond is a fundamental linkage in organic chemistry and biochemistry, and methods for its formation are crucial. archivepp.comyoutube.com Acetamide derivatives can be synthesized through various reactions, including the dehydration of ammonium (B1175870) acetate (B1210297) and the ammonolysis of acetylacetone. wikipedia.org They can also undergo a range of transformations, such as hydrolysis and the Hofmann rearrangement, to produce other valuable chemical entities. patsnap.com

Furthermore, acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.org Molten acetamide is a good solvent with a high dielectric constant, enabling it to dissolve a variety of inorganic compounds. wikipedia.org

Historical Context and Evolution of Research on 8-Hydroxyquinoline-Acetamide Hybrid Structures

The exploration of hybrid molecules that combine the 8-hydroxyquinoline scaffold with an acetamide moiety is a more recent development in the long history of 8-hydroxyquinoline research, which dates back to its first synthesis in 1880. wikipedia.org The initial focus on 8-hydroxyquinoline was on its use in analytical chemistry for the detection of metal ions, a property discovered in the 1920s. wikipedia.org Its journey into medicinal chemistry began with the discovery of its antimicrobial properties.

The concept of creating hybrid structures by attaching different functional groups to the 8-hydroxyquinoline core has been a key strategy to modulate its biological activity. The introduction of an acetamide group is a prime example of this approach.

Early research into 8-hydroxyquinoline-acetamide hybrids often involved simple modifications to the 8-hydroxyquinoline ring. For instance, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) were prepared as potential agents for treating osteoarthritis. nih.gov

More recent studies have explored more complex hybrid structures. For example, a study published in 2020 described the synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes. researchgate.netasianpubs.org This research investigated the antimicrobial and DNA binding properties of these new compounds, highlighting the continued interest in the synergistic effects of combining the 8-hydroxyquinoline and acetamide functionalities. researchgate.netasianpubs.org

The evolution of research in this area has been driven by the desire to create molecules with enhanced biological activity and selectivity. For example, the introduction of an electron-withdrawing acetamide group at the R5 position of the 8-hydroxyquinoline scaffold has been shown to influence the compound's cytotoxic profile against multidrug-resistant cancer cells. nih.gov

The synthesis of these hybrid structures often involves multi-step reactions. For instance, the synthesis of new derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide has been explored for their potential as matrix metalloproteinase (MMP) inhibitors. mdpi.com These synthetic efforts demonstrate the ongoing quest to fine-tune the properties of these hybrid molecules for specific therapeutic applications.

The following table provides a summary of key research findings on 8-hydroxyquinoline-acetamide hybrid structures:

| Research Focus | Key Findings | Reference |

| ADAMTS-5 Inhibition | N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives show potential as selective ADAMTS-5 inhibitors for osteoarthritis treatment. | nih.gov |

| Antimicrobial and DNA Binding | A novel N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand and its metal complexes exhibit antimicrobial activity and bind to DNA. | researchgate.netasianpubs.org |

| Cancer Research | Introduction of an acetamide group at the R5 position of the 8-hydroxyquinoline scaffold can modulate the cytotoxicity of the compound. | nih.gov |

| MMP Inhibition | Synthesis of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives as potential inhibitors of matrix metalloproteinases. | mdpi.com |

This timeline of research illustrates a clear progression from the study of the individual components to the rational design and synthesis of sophisticated hybrid molecules with tailored biological activities. The continued investigation into 8-hydroxyquinoline-acetamide structures holds significant promise for the discovery of novel therapeutic agents and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(8-hydroxyquinolin-5-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14) |

InChI Key |

YATHWKGKLIXEFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for N 8 Hydroxyquinolin 5 Yl Acetamide and Its Derivatives

Strategies for the Construction of the N-(8-hydroxyquinolin-5-yl)acetamide Core

The fundamental step in synthesizing the target compound is the formation of the amide bond between the 5-amino group of the quinoline (B57606) scaffold and an acetyl group.

The most direct route to this compound is the acylation of 5-amino-8-hydroxyquinoline. A common and efficient method involves the reaction of 5-amino-8-hydroxyquinoline dihydrochloride (B599025) with acetic anhydride, using pyridine (B92270) as a catalyst. The reaction is typically performed at a low temperature (0°C) and the product is precipitated in ice-cold water, affording yields of approximately 75%. vulcanchem.com

Alternative amidation procedures involve the use of acyl chlorides. For instance, N-(quinolin-8-yl)amides can be synthesized by reacting 8-aminoquinoline (B160924) with various acid chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. rsc.org This general protocol is applicable for creating a wide range of N-acyl derivatives.

Beyond simple amides, related linkages such as sulfonamides can also be formed at the 5-position. The synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide demonstrates the formation of a sulfonamide bond by reacting 5-amino-8-hydroxyquinoline with a corresponding sulfonyl chloride. asianpubs.org

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline dihydrochloride | Acetic anhydride, Pyridine | This compound | vulcanchem.com |

| 8-Aminoquinoline | Acid chloride, Triethylamine | N-(Quinolin-8-yl)amide | rsc.org |

| 5-Amino-8-hydroxyquinoline | 4-Acetamidobenzenesulfonyl chloride | N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | asianpubs.org |

The this compound core can also be assembled through strategies that build or modify the quinoline ring system itself or form the critical C5-N bond via cross-coupling reactions. While less direct, these methods offer versatility for creating diverse analogues.

The Hartwig-Buchwald amination reaction provides a powerful tool for forming the C-N bond between an aryl halide and an amine. This has been successfully applied to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines from 5-bromo-8-benzyloxyquinoline and various anilines. ias.ac.in The benzyloxy protecting group on the hydroxyl function can subsequently be removed via catalytic hydrogenation to yield the 8-hydroxyquinoline (B1678124) derivative. ias.ac.in This approach allows for the introduction of various substituents on the nitrogen atom prior to the final deprotection step.

Another approach involves the alkylation of the 8-aminoquinoline nitrogen. For example, reacting 8-aminoquinoline with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide in the presence of a base like diisopropylethylamine and sodium iodide results in the formation of an N-alkylated acetamide (B32628) derivative. nih.gov

Furthermore, fundamental quinoline synthesis methods, such as the Skraup or Friedländer syntheses, represent a theoretical pathway to construct the substituted quinoline ring from simpler acyclic precursors, although these are less commonly used for this specific target. rroij.com

| Reaction Type | Substrates | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hartwig-Buchwald Amination | 5-Bromo-8-benzyloxyquinoline, Amine | Palladium catalyst, Phosphine (B1218219) ligand | 5-Amino-8-benzyloxyquinoline derivative | ias.ac.in |

| N-Alkylation | 8-Aminoquinoline, Chloroacetamide derivative | DIPEA, NaI | N-alkylated quinolin-8-ylamino acetamide | nih.gov |

Synthesis of Substituted this compound Derivatives and Analogues

Derivatization of the this compound core is essential for modifying its properties. Key strategies include halogenation, alkylation, arylation, and aminomethylation.

Halogen atoms can be introduced onto the quinoline ring, most commonly at the C5 and C7 positions, which are activated by the C8-hydroxyl group. A transition-metal-free method for the C5-bromination of N-(8-quinolinyl)amides uses oxone as an oxidant and sodium bromide (NaBr) as the bromine source in a solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org

For chlorination, N-chlorosuccinimide (NCS) is a frequently used reagent. It can introduce chlorine atoms at the C5 and/or C7 positions of 8-hydroxyquinoline derivatives under acidic conditions. mdpi.com The precise substitution pattern depends on the stoichiometry and reaction conditions.

| Reaction | Substrate | Reagents | Position(s) Halogenated | Reference |

|---|---|---|---|---|

| Bromination | N-(8-Quinolinyl)amide | Oxone, NaBr | C5 | rsc.org |

| Chlorination | 8-Hydroxyquinoline derivative | N-Chlorosuccinimide (NCS) | C5, C7 | mdpi.com |

Carbon-carbon bonds can be formed at various positions on the quinoline ring to introduce alkyl and aryl substituents. The Suzuki cross-coupling reaction is a prominent method for arylation. rroij.com This palladium-catalyzed reaction couples a halogenated quinoline (e.g., a 5-bromo derivative) with an arylboronic acid. rsc.orgrroij.com For instance, N-(5-bromoquinolin-8-yl)propanamide can be coupled with 4-methoxyphenylboronic acid using a palladium acetate (B1210297) catalyst and a phosphine ligand to yield the 5-aryl derivative. rsc.org In some cases, protection of the 8-hydroxyl group, often as a benzyl (B1604629) ether, is necessary before performing the coupling reaction. rroij.com

Alkylation can be achieved by reacting the 8-hydroxyquinoline scaffold with haloalkanes. For example, dibromoalkanes have been used as linkers to connect 8-hydroxyquinoline moieties to other chemical fragments under basic conditions. mdpi.comnih.gov

| Reaction Type | Substrates | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling (Arylation) | N-(5-bromoquinolin-8-yl)propanamide, Arylboronic acid | Pd(OAc)₂, Xphos, K₂CO₃ | N-(5-arylquinolin-8-yl)propanamide | rsc.org |

| Alkylation | 5,7-Dialkyl-8-hydroxyquinoline, Dibromoalkane | Amberlite IRA | Ether-linked derivative | mdpi.comnih.gov |

The Mannich reaction is a three-component condensation that provides an effective route for the aminomethylation of activated aromatic compounds. researchgate.net In the context of 8-hydroxyquinoline derivatives, the C7 position is particularly susceptible to electrophilic substitution via the Mannich reaction due to activation from the adjacent hydroxyl group. researchgate.netnih.gov

The reaction involves treating the 8-hydroxyquinoline substrate with formaldehyde (B43269) (or paraformaldehyde) and a primary or secondary amine. nih.gov For example, 5-chloro-8-hydroxyquinoline (B194070) reacts with paraformaldehyde and ciprofloxacin (B1669076) in ethanol (B145695) to yield a C7-aminomethylated hybrid molecule. nih.gov This methodology has been extensively used to synthesize a vast library of 7-((dialkylamino)methyl)-8-hydroxyquinoline derivatives, demonstrating its broad scope and utility. researchgate.netresearchgate.netmdpi.com While direct application on this compound is less documented, the principle remains a key strategy for introducing aminomethyl functionalities onto the 8-hydroxyquinoline scaffold.

| 8-HQ Substrate | Amine Component | Aldehyde | Product Type | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Phthalimide, Isatin, Diphenylamine | Formaldehyde | 7-Aminomethyl-8-hydroxyquinoline derivative | researchgate.net |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 7-((Ciprofloxacin-yl)methyl)-5-chloro-8-hydroxyquinoline | nih.gov |

| 8-Hydroxyquinoline | Various primary/secondary amines | Formaldehyde | 7-Aminomethyl-8-hydroxyquinoline derivative | researchgate.net |

Sulfonamide and Other Functionalized Analogues

The introduction of sulfonamide and other functionalities to the this compound scaffold has been a key area of research to explore and expand the compound's chemical space.

A primary method for synthesizing 8-hydroxyquinoline-5-sulfonamides involves a two-step process. The first step is the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate is then reacted with various amines to produce the target sulfonamide derivatives. nih.gov For instance, new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared through the reaction of the corresponding 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides with acetylene-containing amines. nih.gov These reactions are typically conducted in anhydrous acetonitrile (B52724) at room temperature. nih.gov

Beyond sulfonamides, other functionalized analogues have been synthesized using various strategies. The Mannich reaction has been employed to create hybrid molecules, such as the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin, which was achieved by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin and paraformaldehyde in ethanol. mdpi.com

Additionally, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors have been prepared. nih.gov The synthesis of these complex derivatives highlights the versatility of the 8-hydroxyquinoline core in accommodating diverse and bulky functional groups. nih.gov The development of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives has also been a subject of study, further expanding the library of functionalized analogues. mdpi.com

Table 1: Examples of Synthesized Sulfonamide and Functionalized Analogues

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | 8-hydroxyquinoline-5-sulfonyl chloride, Acetylenic amines | Sulfonylation | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-hydroxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | Sulfonylation | nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Mannich reaction | mdpi.com |

| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide | 8-hydroxy-5-substituted-quinoline, Phenyl-containing aldehyde, 2-phenyloxy/amino-acetamide | Multi-component reaction | nih.gov |

Optimization of Synthetic Pathways and Reaction Conditions

Efforts to refine the synthesis of this compound derivatives have led to the exploration of more efficient and optimized synthetic routes.

One notable advancement is the use of the Betti reaction, a one-pot, three-component synthesis. rsc.org This method has been successfully applied to produce functionalized 8-hydroxyquinoline derivatives. For example, the reaction of 5-chloro-8-hydroxyquinoline, benzamide, and 3-bromobenzaldehyde (B42254) yielded the corresponding product in an 84% yield. rsc.org Similarly, the reaction of 8-hydroxyquinoline, urea, and benzaldehyde (B42025) was also demonstrated, although with a lower yield. rsc.org A general procedure for this reaction involves stirring a mixture of the 8-hydroxyquinoline derivative, an amide or urea, and an aldehyde. rsc.org

The optimization of reaction conditions is crucial for improving yields and simplifying procedures. For instance, in the synthesis of certain derivatives via the Betti reaction, a mixture of 5-chloro-8-hydroxyquinoline, 3-methyl-2-thiophenecarboxaldehyde, pyrrolidine, and triethylamine was stirred in ethanol for 72 hours at room temperature. rsc.org The work-up procedure involved reducing the reaction volume and filtering the precipitate, which was then washed with ethanol and water. rsc.org

Another general synthetic procedure involves the Skraup synthesis of the 8-hydroxyquinoline core itself. A solution of a 2-aminophenol (B121084) in aqueous hydrochloric acid is heated to reflux, followed by the slow addition of an acrolein derivative. rsc.org After further reflux, the reaction mixture is cooled, and the pH is adjusted to 7 to facilitate the extraction of the product. rsc.org

The table below outlines various reaction conditions that have been optimized for the synthesis of different derivatives.

Table 2: Optimized Reaction Conditions for Derivative Synthesis

| Reaction | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Betti Reaction | 5-chloro-8-hydroxyquinoline, Benzamide, 3-bromobenzaldehyde | Not specified | Not specified | Not specified | 84% | rsc.org |

| Betti Reaction | 5-chloro-8-hydroxyquinoline, Benzamide, Biphenyl-4-carboxaldehyde | Not specified | Not specified | Not specified | 65% | rsc.org |

| Mannich-type Reaction | 5-chloro-8-hydroxyquinoline, 3-methyl-2-thiophenecarboxaldehyde, Pyrrolidine | Ethanol | Triethylamine | Room temp, 72h | 18% | rsc.org |

| Skraup Synthesis | 2-aminophenol, Acrolein derivative | 6 N HCl (aq.) | None | Reflux, 2h | Not specified | rsc.org |

Spectroscopic and Structural Elucidation of N 8 Hydroxyquinolin 5 Yl Acetamide and Its Complexes

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods is utilized to probe the molecular structure, bonding, and electronic properties of N-(8-hydroxyquinolin-5-yl)acetamide and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, distinct signals corresponding to the different protons in the molecule have been assigned. For instance, the spectrum in DMSO-d₆ shows a singlet at 10.032 ppm attributed to the phenolic hydroxyl group and another singlet at 9.065 ppm for the sulfonamide NH proton. The aromatic protons of the 8-hydroxyquinoline (B1678124) and phenyl rings appear in the range of 7.014 to 8.9985 ppm, while the methyl protons of the acetamide (B32628) group are observed as a singlet at 2.044 ppm researchgate.net. For the parent 8-hydroxyquinoline, the proton signals have been well-documented in CDCl₃ chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆, the aromatic carbons resonate between 113.55 and 148.02 ppm. The methyl carbon of the acetamide group appears at 23.95 ppm, and the carbonyl carbon is found at 168.24 ppm researchgate.net. In comparison, the carbonyl carbon of acetamide itself resonates at a different chemical shift spectrabase.com. These shifts are sensitive to the electronic environment and can be influenced by the presence of metal ions in complexes.

| ¹H NMR Chemical Shifts (δ, ppm) for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆ researchgate.net |

| Proton |

| OH |

| NH (sulfamoyl) |

| Aromatic CH |

| Acetamide CH₃ |

| ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆ researchgate.net |

| Carbon |

| Aromatic C |

| Acetamide CH₃ |

| Acetamide C=O |

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its complexes, FT-IR is particularly useful for observing changes in vibrational frequencies upon coordination to a metal ion.

Key vibrational bands for the free ligand and its metal complexes include:

O-H Stretching: A broad band associated with the phenolic hydroxyl group is typically observed around 3180-3400 cm⁻¹. This band often disappears or shifts upon complexation, indicating the deprotonation and coordination of the hydroxyl oxygen to the metal ion researchgate.net.

N-H Stretching: The N-H stretching vibration of the acetamide group can be observed in the region of 3200-3300 cm⁻¹.

C=O Stretching: The carbonyl group of the acetamide moiety displays a strong absorption band.

C=N and C=C Stretching: Vibrations associated with the quinoline (B57606) ring are found in the 1000-1600 cm⁻¹ region. Shifts in these bands upon complexation suggest the involvement of the quinoline nitrogen in coordination researchgate.net.

For instance, in metal complexes of a related ligand, the disappearance of the phenolic ν(OH) band and shifts in the C=N band confirm the coordination of the ligand to the metal ion through the phenolic oxygen and quinoline nitrogen researchgate.net.

| Selected FT-IR Bands (cm⁻¹) for 8-Hydroxyquinoline and Related Compounds |

| Functional Group |

| Phenolic O-H stretch |

| C=C and C=N stretch (quinoline ring) |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of this compound and its derivatives.

ESI-MS: This soft ionization technique is well-suited for analyzing polar molecules. For example, the ESI-MS spectrum of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide shows a peak at m/z 355.75, corresponding to the protonated molecule [M+H]⁺, which confirms its molecular weight researchgate.net.

LC-MS: This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying individual components. LC-MS/MS methods have been developed for the sensitive and selective determination of various phenolic compounds, including those related to 8-hydroxyquinoline nih.govekb.egspectroscopyonline.com. The fragmentation patterns observed in MS/MS experiments provide valuable structural information .

| Mass Spectrometry Data for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide researchgate.net |

| Ion |

| [M+H]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 8-hydroxyquinoline in various solvents typically exhibits absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.com The introduction of an acetamide group at the 5-position can influence these transitions.

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are often observed. These changes, which can include shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, are indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, studies on metal complexes of 8-hydroxyquinoline derivatives show distinct spectral shifts upon coordination, confirming the formation of the complexes. researchgate.netijacskros.com The introduction of an azo group to 8-hydroxyquinoline, for instance, results in a significant bathochromic shift researchgate.net.

| UV-Vis Absorption Data for 8-Hydroxyquinoline and Related Compounds |

| Compound |

| 8-Hydroxyquinoline |

| Azo-substituted 8-hydroxyquinoline derivative researchgate.net |

Structural Analysis of Crystal Forms

To obtain a definitive three-dimensional structure of a compound, X-ray diffraction techniques are indispensable.

Single-crystal X-ray diffraction provides the most precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and intermolecular interactions. A new polymorph of 8-hydroxyquinoline has been identified, crystallizing in the monoclinic space group P2₁/n nih.gov. In this structure, molecules form centrosymmetric dimers through O—H···N hydrogen bonds nih.gov.

For derivatives of 8-hydroxyquinoline, such as 8-Hydroxy Quinoline Nitro Benzoate, single-crystal X-ray analysis has confirmed its molecular formula and crystal system. This compound crystallizes in a monoclinic system with the space group P2₁/n scirp.org. Such studies are crucial for understanding the solid-state packing and intermolecular forces that govern the properties of these materials.

Thermal Stability and Degradation Pathways via Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds. For this compound, decomposition is reported to commence at 220°C, which indicates a reasonable degree of thermal stability.

Further detailed thermal analysis has been conducted on the metal complexes of a closely related sulfonamide derivative, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA). The thermogravimetric analysis of these complexes reveals a multi-step degradation process. Typically, the initial weight loss observed at lower temperatures corresponds to the removal of coordinated water molecules, which provides evidence for their presence within the coordination sphere of the metal ion. Subsequent degradation steps at higher temperatures are attributed to the decomposition of the organic ligand itself.

The thermal decomposition of the 8HQSPA ligand and its transition metal complexes follows a distinct pattern. The initial phase of decomposition for the complexes, occurring in the range of 30-250°C, is associated with the loss of two coordinated water molecules. The subsequent major decomposition of the anhydrous complex takes place between 250°C and 800°C. The final residue is proposed to be the corresponding metal oxide.

A summary of the thermal decomposition data for the 8HQSPA metal complexes is presented below:

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Found) | Weight Loss (%) (Calculated) |

| [Cu(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.01 | 7.09 |

| 2 | 250-800 | 79.12 | 79.20 | |

| [Ni(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.12 | 7.18 |

| 2 | 250-800 | 80.11 | 80.19 | |

| [Zn(8HQSPA)(H₂O)₂] | 1 | 30-250 | 6.98 | 7.05 |

| 2 | 250-800 | 78.98 | 79.09 | |

| [Co(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.10 | 7.17 |

| 2 | 250-800 | 80.05 | 80.15 | |

| [Fe(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.15 | 7.22 |

| 2 | 250-800 | 79.80 | 79.91 | |

| [Mn(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.18 | 7.24 |

| 2 | 250-800 | 80.23 | 80.34 |

Data sourced from a study on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide complexes. asianpubs.org

Elemental Composition Determination

Elemental analysis is a fundamental method used to determine the percentage composition of elements in a compound. This data is critical for verifying the empirical formula of a newly synthesized compound.

The elemental composition of the N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) ligand and its transition metal complexes has been determined and compared with the calculated values. The close agreement between the found and calculated percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) confirms the proposed stoichiometry and purity of these compounds. asianpubs.orgresearchgate.net

The results of the elemental analysis for the 8HQSPA ligand and its metal complexes are detailed in the following table:

| Compound | Element | % Calculated | % Found |

| 8HQSPA Ligand | C | 57.13 | 57.03 |

| H | 4.23 | 4.13 | |

| N | 11.76 | 11.65 | |

| S | 8.97 | 8.85 | |

| [Cu(8HQSPA)(H₂O)₂] | C | 47.62 | 47.55 |

| H | 3.76 | 3.69 | |

| N | 8.32 | 8.25 | |

| S | 6.35 | 6.29 | |

| [Ni(8HQSPA)(H₂O)₂] | C | 48.05 | 47.96 |

| H | 3.79 | 3.71 | |

| N | 8.38 | 8.29 | |

| S | 6.39 | 6.31 | |

| [Zn(8HQSPA)(H₂O)₂] | C | 47.45 | 47.36 |

| H | 3.75 | 3.68 | |

| N | 8.29 | 8.21 | |

| S | 6.33 | 6.25 | |

| [Co(8HQSPA)(H₂O)₂] | C | 48.02 | 47.93 |

| H | 3.79 | 3.70 | |

| N | 8.38 | 8.28 | |

| S | 6.39 | 6.30 | |

| [Fe(8HQSPA)(H₂O)₂] | C | 48.25 | 48.16 |

| H | 3.81 | 3.73 | |

| N | 8.42 | 8.33 | |

| S | 6.42 | 6.34 | |

| [Mn(8HQSPA)(H₂O)₂] | C | 48.35 | 48.26 |

| H | 3.82 | 3.74 | |

| N | 8.44 | 8.35 | |

| S | 6.44 | 6.36 |

Data sourced from a study on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its complexes. asianpubs.orgresearchgate.net

Coordination Chemistry and Metal Complexation Studies of N 8 Hydroxyquinolin 5 Yl Acetamide

Ligand Properties and Chelating Ability of N-(8-hydroxyquinolin-5-yl)acetamide

This compound's chelating ability is central to its chemical behavior. The molecule's structure allows it to act as a potent ligand for a variety of metal ions.

The 8-hydroxyquinoline (B1678124) (8-HQ) portion of this compound is a well-established bidentate chelating agent. nih.govasianpubs.org This means it can bind to a central metal ion through two of its atoms simultaneously, forming a stable ring structure. Specifically, 8-HQ is the only one of the seven monohydroxyquinoline isomers that can form stable complexes with divalent metal ions through chelation. nih.gov This capability is due to the close proximity of the hydroxyl group and the heterocyclic nitrogen atom. nih.gov

The chelation process involves the displacement of the hydrogen atom from the hydroxyl group and the formation of a coordinate bond between the metal ion and both the oxygen and the nitrogen atoms of the 8-HQ moiety. scispace.com This results in the formation of a five-membered chelate ring, which is a particularly stable configuration. The planarity of the 8-hydroxyquinoline scaffold further enhances its ability to coordinate with metal ions. asianpubs.org

The primary actors in the metal-binding process of this compound are the phenolic hydroxyl group (-OH) and the heterocyclic nitrogen atom within the quinoline (B57606) ring. nih.govscirp.org The hydroxyl group typically deprotonates upon complexation, allowing the oxygen atom to form a covalent bond with the metal ion. Simultaneously, the nitrogen atom of the pyridine (B92270) ring donates its lone pair of electrons to form a coordinate bond with the same metal ion. scirp.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis and characterization of transition metal complexes with this compound and its derivatives have been a subject of extensive research. These studies provide insights into the structure, bonding, and properties of the resulting coordination compounds.

The synthesis of metal(II) complexes with ligands derived from 8-hydroxyquinoline typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. asianpubs.orgresearchgate.net For instance, complexes of Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) with a derivative of this compound have been synthesized by reacting the ligand with the respective metal chlorides. asianpubs.orgresearchgate.net The general approach often involves dissolving the ligand and the metal salt in a solvent like ethanol (B145695) or a mixture of solvents and then refluxing the solution to facilitate the complexation reaction. rdd.edu.iqanjs.edu.iqanjs.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the complexes is often found to be in a 1:2 metal-to-ligand ratio, leading to the formation of octahedral or square planar geometries depending on the metal ion and the presence of other coordinating molecules like water. scirp.org

Table 1: Physicochemical Properties of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) and its Metal Complexes

| Compound | Formula | M.W. (g/mol) | Color | Yield (%) | M.P. (°C) |

|---|---|---|---|---|---|

| 8HQSPA | C₁₇H₁₅N₃O₄S | 357.38 | Dark green | 60 | >180 |

| [Cu(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂CuN₆O₁₀S₂ | 836.43 | Green | 65 | >300 |

| [Ni(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂N₆NiO₁₀S₂ | 831.59 | Light green | 70 | >300 |

| [Zn(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂N₆O₁₀S₂Zn | 838.28 | Yellow | 68 | >300 |

| [Co(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂CoN₆O₁₀S₂ | 831.83 | Brown | 62 | >300 |

| [Fe(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂FeN₆O₁₀S₂ | 828.74 | Dark brown | 65 | >300 |

| [Mn(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂MnN₆O₁₀S₂ | 827.83 | Brown | 60 | >300 |

Data sourced from Kharwar and Dixit, 2020.

Magnetic susceptibility measurements are a crucial tool for determining the geometry and electronic structure of transition metal complexes. These measurements provide information about the number of unpaired electrons in the metal ion, which in turn helps to deduce the coordination environment. For example, magnetic susceptibility data for complexes of Co(II), Ni(II), and Cu(II) with derivatives of 8-hydroxyquinoline have been used to suggest their geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iqresearchgate.net

Table 2: Magnetic Moments of Metal Complexes

| Complex | Magnetic Moment (B.M.) | Probable Geometry |

|---|---|---|

| [Cu(8HQSPA)₂(H₂O)₂] | 1.85 | Octahedral |

| [Ni(8HQSPA)₂(H₂O)₂] | 3.12 | Octahedral |

| [Co(8HQSPA)₂(H₂O)₂] | 4.85 | Octahedral |

| [Fe(8HQSPA)₂(H₂O)₂] | 5.32 | Octahedral |

| [Mn(8HQSPA)₂(H₂O)₂] | 5.89 | Octahedral |

B.M. = Bohr Magneton. Data adapted from studies on similar 8-hydroxyquinoline complexes.

The magnetic moment values can distinguish between different possible geometries, such as tetrahedral and octahedral. For instance, a Co(II) complex with a magnetic moment of 4.85 B.M. is indicative of a high-spin octahedral geometry. researchgate.net Similarly, the magnetic moments of Ni(II) and Cu(II) complexes can provide evidence for their respective coordination geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iq

Spectroscopic techniques are indispensable for the characterization of coordination compounds of this compound and its analogs.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand. The involvement of the phenolic -OH group and the quinoline nitrogen in coordination is confirmed by shifts in their respective vibrational frequencies upon complexation. For example, the disappearance or shift of the broad band corresponding to the phenolic -OH group and a shift in the C=N stretching frequency are strong indicators of coordination.

UV-Vis Spectroscopy: Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in determining the geometry of the complex. rdd.edu.iqanjs.edu.iqanjs.edu.iq The d-d transitions observed in the spectra of transition metal complexes are characteristic of their coordination environment. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 8-hydroxyquinoline derivatives show specific absorption bands that can be assigned to transitions consistent with octahedral or tetrahedral geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iq

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and to observe changes upon complexation. asianpubs.orgresearchgate.net While the ligand itself can be readily characterized by NMR, the study of its paramagnetic metal complexes can be more complex due to signal broadening. However, for diamagnetic complexes like those of Zn(II), NMR can provide detailed structural information in solution. asianpubs.orgresearchgate.net

Table 3: Spectroscopic Data for a Representative 8-Hydroxyquinoline Derivative and its Metal Complexes

| Compound | FT-IR (cm⁻¹) ν(OH) | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| Ligand | ~3400 | ~1600 | ~270, ~320 |

| Cu(II) Complex | Not observed | ~1580 | d-d transitions |

| Ni(II) Complex | Not observed | ~1580 | d-d transitions |

| Co(II) Complex | Not observed | ~1580 | d-d transitions |

Data represents typical shifts and absorptions observed for 8-hydroxyquinoline complexes.

Determination of Metal Complex Geometry and Stoichiometry

The geometry and stoichiometry of the metal complexes formed by this compound are crucial for understanding their chemical behavior. Various analytical techniques are employed to elucidate these structural features.

A substantial body of evidence suggests that this compound and its derivatives typically form octahedral complexes with divalent metal ions (Metal(II)). researchgate.netasianpubs.orgpjmhsonline.com This six-coordinate geometry is often achieved through the coordination of two ligand molecules and two water molecules to the central metal ion. researchgate.netasianpubs.orgscirp.org

Several spectroscopic and analytical methods provide evidence for this octahedral arrangement:

Electronic Spectra (UV-Visible Spectroscopy): The electronic spectra of the metal complexes show characteristic d-d transitions and charge transfer bands. Bathochromic shifts (shifts to longer wavelengths) observed in the spectra of the metal chelates compared to the free ligand are indicative of metal-to-ligand charge transfer (M→L CT). asianpubs.org These spectral features, particularly the positions and number of the d-d transition bands, are often consistent with an octahedral geometry around the metal ion. asianpubs.orgresearchgate.netasianpubs.org

Magnetic Susceptibility Measurements: The magnetic moments of the metal complexes, determined at room temperature, provide insight into the geometry of the complexes and the number of unpaired electrons. researchgate.net For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while Ni(II) octahedral complexes show moments between 2.8-4.0 B.M. researchgate.net These values help to confirm the octahedral coordination environment.

Thermogravimetric Analysis (TGA): TGA results often reveal the presence of coordinated water molecules in the metal complexes. researchgate.netasianpubs.org The weight loss observed at specific temperature ranges corresponds to the removal of these water molecules, which satisfies the six coordination sites required for an octahedral geometry.

Infrared (IR) Spectroscopy: IR spectra can also support the presence of coordinated water molecules. The appearance of new bands, not present in the free ligand, in the region of 830-840 cm⁻¹ can be assigned to the rocking or wagging modes of coordinated water, further suggesting an octahedral structure. sphinxsai.com

The table below summarizes the typical analytical data supporting the octahedral geometry of Metal(II) complexes with 8-hydroxyquinoline derivatives.

| Analytical Technique | Observation | Implication |

| UV-Visible Spectroscopy | Bathochromic shift (red shift) of absorption bands upon complexation. asianpubs.org | Formation of a metal-ligand bond and suggests an octahedral geometry. asianpubs.org |

| Magnetic Susceptibility | Measured magnetic moments consistent with high-spin octahedral configurations for specific metals (e.g., Co(II), Ni(II)). researchgate.net | Confirms the presence of unpaired electrons and the octahedral electronic arrangement. researchgate.net |

| Thermogravimetric Analysis | Weight loss corresponding to two water molecules per complex molecule. researchgate.netasianpubs.org | Indicates the presence of coordinated water, completing the six-coordinate sphere. researchgate.netasianpubs.org |

| Infrared Spectroscopy | Appearance of new bands in the 830-840 cm⁻¹ region. sphinxsai.com | Attributed to coordinated water molecules. sphinxsai.com |

The molar ratio method, often attributed to Joe and Jones, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution. scirp.org This method involves preparing a series of solutions where the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. scirp.org The absorbance of each solution is then measured at the wavelength of maximum absorption (λmax) of the complex.

By plotting the absorbance versus the molar ratio of the ligand to the metal ion, a graph is obtained that typically shows two intersecting straight lines. The point of intersection corresponds to the stoichiometric ratio of the ligand to the metal in the complex. scirp.org Studies on 8-hydroxyquinoline and its derivatives have consistently shown the formation of complexes with a 1:2 metal-to-ligand ratio. scirp.orgsphinxsai.comscirp.orgresearchgate.net This indicates that two molecules of the bidentate ligand coordinate to one metal ion.

The general steps for the molar ratio method are outlined below:

| Step | Procedure | Purpose |

| 1 | Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the this compound ligand. | To observe the effect of increasing ligand concentration on complex formation. |

| 2 | Measure the absorbance of each solution at the λmax of the metal complex. | To quantify the amount of complex formed in each solution. |

| 3 | Plot the absorbance values against the molar ratio of [Ligand]/[Metal]. | To visually determine the stoichiometry. |

| 4 | Identify the point of intersection of the linear portions of the plot. | The molar ratio at this point indicates the stoichiometry of the complex (e.g., 2.0 suggests a 1:2 metal:ligand ratio). |

Influence of Metal Chelation on Compound Reactivity and Stability

The chelation of metal ions by this compound significantly alters the chemical reactivity and stability of the parent molecule. researchgate.netasianpubs.orgresearchgate.netnih.govmdpi.com These changes are a direct consequence of the formation of the coordination complex and the resulting electronic and structural modifications.

Enhanced Reactivity:

One of the most notable effects of metal chelation is the enhancement of biological activity. researchgate.netasianpubs.org The free ligand may exhibit moderate antimicrobial or anticancer properties, but these are often significantly potentiated upon complexation with metal ions. researchgate.netasianpubs.orgnih.gov This increased reactivity is explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand delocalizes the charge over the entire chelate ring. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of cell membranes. nih.gov

Studies on the interaction of similar 8-hydroxyquinoline-based metal complexes with DNA have shown an intercalation mode of binding, where the planar part of the complex inserts itself between the base pairs of the DNA double helix. researchgate.netasianpubs.org This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects.

Increased Stability:

The formation of a chelate ring generally leads to enhanced thermodynamic stability compared to analogous non-chelated complexes. This is known as the "chelate effect." For this compound, the formation of stable five-membered rings with the metal ion through its nitrogen and oxygen donor atoms results in highly stable complexes. researchgate.net

The table below summarizes the key effects of metal chelation on the properties of this compound.

| Property | Effect of Metal Chelation | Underlying Reason |

| Biological Reactivity | Increased antibacterial and anticancer activity. researchgate.netasianpubs.orgnih.gov | Increased lipophilicity of the complex, facilitating cell membrane penetration and interaction with biological targets like DNA. researchgate.netasianpubs.orgnih.gov |

| Thermal Stability | Enhanced thermal stability compared to the free ligand. nih.gov | Formation of stable chelate rings and the influence of the coordinated metal ion. nih.gov |

| Chemical Stability | Formation of stable coordination complexes. researchgate.net | The chelate effect, resulting from the formation of a five-membered ring structure with the metal ion. researchgate.net |

Investigation of Biological Activities in Vitro Studies of N 8 Hydroxyquinolin 5 Yl Acetamide and Its Derivatives

In Vitro Antimicrobial Activity

Derivatives of 8-hydroxyquinoline (B1678124) are noted for their broad-spectrum antimicrobial effects, which encompass antibacterial, antifungal, and antiviral actions. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 8-hydroxyquinoline derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. For instance, N-(8-hydroxyquinolin-5-yl)acetamide has demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Studies on various derivatives have revealed significant antibacterial properties. A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) showed promising results against both susceptible and drug-resistant Gram-positive strains, including Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, and E. faecium, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov Some newly synthesized heterocyclic derivatives of 8-hydroxyquinoline exhibited notable antibacterial activity against E. coli, S. aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa, in some cases surpassing the efficacy of penicillin G. nih.gov

The challenge of antimicrobial resistance has led to investigations into these compounds against resistant strains. One study focused on a new 8-hydroxyquinoline derivative, PH176, against 38 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The MIC50 and MIC90 values for PH176 were 16 and 32 μg/ml, respectively. nih.gov This demonstrates its potential in addressing MRSA infections. nih.gov Furthermore, research into a novel macrodiolide, bacillusin A, from Bacillus amyloliquefaciens, showed potent activity against MRSA and vancomycin-resistant Enterococcus faecium, with MIC values between 0.6 and 1.2 µg/mL. usda.gov

The mechanism of action is thought to involve the chelation of metal ions essential for bacterial enzymes. nih.gov Even when an 8-hydroxyquinoline derivative was immobilized on a surface, it retained its antibacterial activity against S. aureus and E. coli, suggesting a novel mechanism of action not reliant on the release of the active compound. nih.gov

| Derivative | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 µg/mL nih.gov |

| PH176 | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC50: 16 µg/ml, MIC90: 32 µg/ml nih.gov |

| Bacillusin A | MRSA, Vancomycin-Resistant Enterococcus faecium | 0.6–1.2 µg/mL usda.gov |

| Heterocyclic derivatives of 8-hydroxyquinoline | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Showed activity superior to Penicillin G nih.gov |

Antifungal Properties

The 8-hydroxyquinoline scaffold is also a foundation for compounds with significant antifungal properties. nih.gov Derivatives have been tested against various fungal pathogens, including several Candida species. nih.govnih.gov

For example, newly synthesized triazole-8-hydroxyquinoline derivatives were evaluated against Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei. nih.gov While these specific derivatives showed modest activity with MIC values from 31.25 to 1000 mg/mL, other derivatives have demonstrated more potent effects. nih.gov A study on 8-hydroxy-5-quinolinesulfonic acid derivatives indicated they compromise the functional integrity of the fungal cytoplasmic membrane. researchgate.net

A novel 8-hydroxyquinoline derivative, L14, exhibited potent, broad-spectrum antifungal activity and showed synergistic effects when combined with fluconazole. nih.gov In vivo studies have also supported the potential of derivatives like PH151 and PH153 for treating systemic candidiasis. nih.gov The antifungal mechanism of some 8-hydroxyquinoline derivatives has been linked to the inhibition of hyphae and biofilm formation in C. albicans. nih.gov

Antiviral Potential

The antiviral capabilities of 8-hydroxyquinoline derivatives have been a subject of research, particularly against flaviviruses. nih.gov Studies have explored their efficacy against Dengue virus serotype 2 (DENV2). nih.govresearchgate.netnih.gov

Two novel quinoline (B57606) derivatives demonstrated a dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.govresearchgate.net These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govresearchgate.net The antiviral action appears to occur at an early stage of the viral life cycle and is not due to direct virucidal activity. nih.govbohrium.com Other research has identified 8-hydroxyquinoline derivatives containing an aminobenzothiazole scaffold as inhibitors of the DENV2 protease, with some analogs showing sub-micromolar potency. nih.gov

Quantitative Evaluation Methodologies

The antimicrobial efficacy of this compound and its derivatives is commonly quantified using standardized in vitro assays. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to determine the lowest concentration of a compound that prevents visible growth of a microorganism.

The broth microdilution method is a frequently used technique to determine MIC values. nih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate, which is then inoculated with the microorganism. After incubation, the plates are examined for visible growth. This method was employed to evaluate the activity of the derivative PH176 against MRSA. nih.gov Another common method is the agar (B569324) dilution method, where the compound is incorporated into an agar medium at various concentrations before the microbial inoculation. nih.gov The disk diffusion technique is also utilized, where paper disks impregnated with the test compound are placed on an agar surface inoculated with the bacteria, and the zone of growth inhibition around the disk is measured. nih.gov

In Vitro Anticancer Activity

The 8-hydroxyquinoline core is present in numerous compounds investigated for their anticancer properties. nih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of 8-hydroxyquinoline have been screened for their cytotoxic effects against a wide range of human cancer cell lines.

One study reported that 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma), with MTS50 values ranging from 6.25 to 25 μg/mL. nih.gov The introduction of an 8-hydroxyl group to the quinoline structure was found to be crucial for its antitumor effect against K562 and T47D cell lines. nih.gov

Ferrocene-modified analogues of the tyrosine kinase inhibitor nilotinib (B1678881), which incorporate an 8-hydroxyquinoline moiety, have been synthesized and tested against leukemia cell lines, including K-562, showing moderate activity. mdpi.com Furthermore, other research has explored the anticancer activities of 1,3,4-oxadiazole-triazole derivatives containing a quinoline base against cell lines such as A-549 (lung), HeLa (cervical), and HepG2 (hepatocellular). nih.gov

A related compound, N-(2-hydroxyphenyl) acetamide (B32628), demonstrated significant growth inhibition of the MCF-7 breast cancer cell line with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov It was also found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. nih.gov Studies on 27-hydroxycholesterol (B1664032) have also shown cytotoxic effects on both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

| Derivative | Cancer Cell Line(s) | Reported Activity (IC50/MTS50) |

|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, K562, Hep3B | 6.25–25 μg/mL nih.gov |

| N-(2-hydroxyphenyl) acetamide | MCF-7 (breast) | 1.65 mM nih.gov |

| Ferrocene-modified nilotinib analogues | K-562 (leukemia) | Moderate activity mdpi.com |

| 1,3,4-oxadiazole-triazole derivatives | A-549 (lung), HeLa (cervical), HepG2 (hepatocellular) | Screened for activity nih.gov |

| 27-hydroxycholesterol | MCF-7, MDA-MB-231 (breast) | Cytotoxic effects observed nih.gov |

Anti-proliferation Assays (e.g., MTT assay)

The anti-proliferative potential of this compound and its derivatives has been evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays, which measure cell viability. nih.govrndsystems.com The 8-hydroxyquinoline scaffold is a key feature in many compounds tested for anticancer activity. nih.govmdpi.com

Derivatives of 8-hydroxyquinoline have demonstrated notable cytotoxic effects. For instance, a series of synthesized glycoconjugate derivatives containing the 8-hydroxyquinoline moiety were tested against HeLa, HCT 116, and MCF-7 cancer cell lines. nih.gov One particular derivative showed significant activity with IC₅₀ values of 30.98 µM against HeLa, 22.7 µM against HCT 116, and 4.12 µM against MCF-7 cells. nih.gov Another study highlighted a compound bearing three quinolinone moieties, which exhibited IC₅₀ values of 21.02 µM and 27.73 µM against MCF-7 and HeLa cell lines, respectively, in an MTT assay. nih.gov

Furthermore, the introduction of a hydroxyl group at the 8th position of the quinoline ring has been shown to have a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov Specifically, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1, with MTS₅₀ values ranging from 12.5 to 25 µg/mL, and a more potent effect on Hep3B cells with an MTS₅₀ of 6.25 µg/mL. nih.gov The anticancer activity of these derivatives is sometimes linked to their interaction with specific cellular targets, such as the NQO1 protein. mdpi.com

Table 1: Anti-proliferative Activity of 8-Hydroxyquinoline Derivatives

| Derivative Type | Cell Line | Assay | IC₅₀/MTS₅₀ Value | Reference |

|---|---|---|---|---|

| Glycoconjugate Derivative | HeLa | MTT | 30.98 µM | nih.gov |

| Glycoconjugate Derivative | HCT 116 | MTT | 22.7 µM | nih.gov |

| Glycoconjugate Derivative | MCF-7 | MTT | 4.12 µM | nih.gov |

| Tris-quinolinone Compound | MCF-7 | MTT | 21.02 µM | nih.gov |

| Tris-quinolinone Compound | HeLa | MTT | 27.73 µM | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Various | MTS | 12.5–25 µg/mL | nih.gov |

In Vitro Anti-inflammatory Activity

The structural backbone of quinoline and acetamide derivatives has been investigated for anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory activity of this compound are limited in the provided context, related structures have been synthesized and evaluated. For example, novel quinazoline (B50416) derivatives, which share a heterocyclic core, have been synthesized and screened for their analgesic and anti-inflammatory activities. nih.gov Acetamide and its N-substituted derivatives have also been noted for a range of biological activities, including anti-inflammatory effects. nih.gov

In Vitro Antimalarial Activity

Derivatives of 8-aminoquinoline (B160924), a class of compounds closely related to this compound, have a long history as synthetic antimalarials. nih.gov Research has focused on modifying the 8-aminoquinoline scaffold to enhance activity and reduce toxicity. nih.gov A series of 5-aryl-8-aminoquinoline derivatives were synthesized and found to be more potent than the standard drug primaquine (B1584692) against the growth of Plasmodium falciparum in vitro. nih.gov These new agents demonstrated greater activity against a chloroquine-resistant clone compared to a sensitive one, with analogues featuring electron-donating groups showing improved activity. nih.gov The antimalarial action of 8-aminoquinolines may stem from their metabolic conversion to quinoneimine metabolites, which generate oxidative stress within erythrocytes. researchgate.net

Table 2: In Vitro Antimalarial Activity of 5-Aryl-8-Aminoquinoline Derivatives

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| 5-Aryl-8-aminoquinolines | Plasmodium falciparum | Equal to or more potent than primaquine. More active against chloroquine-resistant clones. | nih.gov |

| 5-Aryl-8-aminoquinolines | Plasmodium falciparum | Analogues with electron-donating groups showed better activity. | nih.gov |

Enzyme Inhibition Studies (In Vitro)

This compound and its derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are key enzymes in cancer progression. nih.govnih.gov The 8-hydroxyquinoline moiety is recognized for its metal-binding affinity, which is crucial for inhibiting these zinc-dependent enzymes. nih.govescholarship.org

Synthetic derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been screened for their inhibitory potential against MMP-2 and MMP-9. nih.gov The position of substituents on the quinoline ring was found to influence activity, with derivatives having substituents at the C-7 position showing IC₅₀ values in the range of 0.81–10 µM, while those with substituents at the C-5 position had IC₅₀ values from 5.7 to 10 µM. nih.gov In another study, newly designed 8-hydroxyquinoline derivatives exhibited potent inhibitory activities against MMP-2/9, with the most active compounds reaching submicromolar IC₅₀ values. nih.gov These potent derivatives also demonstrated anti-invasive and anti-angiogenesis activity in the A549 cell line. nih.gov

Table 3: MMP-2/9 Inhibition by 8-Hydroxyquinoline Derivatives

| Derivative Type | Target | IC₅₀ Range (µM) | Key Finding | Reference |

|---|---|---|---|---|

| N-(8-hydroxyquinolin-5-yl)alkylamides (C-7 substituted) | MMP-2/9 | 0.81–10 | C-7 substitution is favorable for activity. | nih.gov |

| N-(8-hydroxyquinolin-5-yl)alkylamides (C-5 substituted) | MMP-2/9 | 5.7–10 | - | nih.gov |

| Novel 8-hydroxyquinoline derivatives | MMP-2/9 | Submicromolar | Potent anti-proliferative and anti-invasive activity. | nih.gov |

The 8-hydroxyquinoline scaffold is also a critical structural fragment for the inhibition of cholinesterases, particularly Butyrylcholinesterase (BuChE). nih.gov Selective BuChE inhibition is considered a viable therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. nih.gov A library of 31 BuChE and cathepsin B inhibitors, which included 8-hydroxyquinoline analogues, was screened for their activity. nih.gov Three of these 8-hydroxyquinoline analogues were found to inhibit both DNase I and BuChE, with IC₅₀ values for BuChE inhibition being below 50 nM. nih.gov This highlights the potential of this chemical class to yield potent and selective cholinesterase inhibitors.

Table 4: Cholinesterase Inhibition by 8-Hydroxyquinoline Analogues

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Analogues | Butyrylcholinesterase (BuChE) | < 50 nM | nih.gov |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new drug candidates targeting novel pathways. nih.gov The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. nih.govrcsb.org

Derivatives of 8-hydroxyquinoline have been identified as in vitro inhibitors of Mycobacterium tuberculosis InhA. nih.gov Furthermore, a series of arylamides, which can be considered related to this compound, have been discovered as a novel class of potent direct InhA inhibitors. nih.gov Molecular docking studies of N-(quinolin-8-yl)acetamide derivatives have suggested that their antimycobacterial action may involve the inhibition of InhA. researchgate.net

In Vitro Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry, primarily through in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a common and reliable method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is a key mechanism of antioxidant action.

Research into the antioxidant properties of this class of compounds has revealed that the core 8-hydroxyquinoline structure is a promising scaffold for the development of antioxidant agents. The presence of the hydroxyl group at the 8-position is considered crucial for this activity.

A study focused on the synthesis and biological evaluation of new derivatives of 8-hydroxyquinoline investigated their antioxidant capacity using the DPPH assay. While the parent compound, this compound, was not the primary focus of this specific antioxidant screening, the study provided valuable insights into the structure-activity relationship of its derivatives. The research indicated that the synthesized derivatives exhibited low to moderate antioxidant activity.

In one particular study, a series of new 8-hydroxyquinoline derivatives were synthesized and their antioxidant activity was assessed. The results, as determined by the DPPH radical scavenging method, showed that these compounds possessed low antioxidant activity, with half-maximal inhibitory concentration (IC50) values ranging from 0.8 to 2.49 mg/mL. For comparison, the standard antioxidant used in the assay, L-ascorbic acid, displayed a significantly higher potency with an IC50 value of 0.1 mg/mL. jocpr.com This suggests that while the 8-hydroxyquinoline moiety confers some antioxidant potential, the specific substitutions on the derivatives play a significant role in modulating this activity.

The following table summarizes the DPPH radical scavenging activity for a selection of 8-hydroxyquinoline derivatives as reported in the literature. It is important to note that specific data for the parent compound, this compound, was not available in the reviewed studies.

| Compound/Derivative | DPPH Radical Scavenging Activity (IC50) | Reference |

| 8-Hydroxyquinoline Derivatives (unspecified) | 0.8 - 2.49 mg/mL | jocpr.com |

| L-Ascorbic Acid (Standard) | 0.1 mg/mL | jocpr.com |

It is evident from the available data that further research is warranted to fully elucidate the antioxidant profile of this compound itself and to explore how different functional group modifications to its structure could enhance its radical scavenging capabilities. The existing studies on its derivatives provide a foundational understanding and a basis for future investigations in this area.

Mechanistic Studies and Cellular/molecular Interactions

DNA Interaction Mechanisms

DNA Binding and Intercalation Studies

There is a lack of specific studies in the accessible scientific literature that investigate the DNA binding and intercalation properties of N-(8-hydroxyquinolin-5-yl)acetamide. Research on other 8-hydroxyquinoline (B1678124) derivatives suggests that these compounds can bind to DNA, with some demonstrating an intercalative binding mode. For instance, studies on certain sulfonamide-substituted 8-hydroxyquinoline derivatives indicate that their metal complexes can intercalate into the base pairs of DNA. This is often observed as changes in the spectral properties of the compound upon addition of DNA. However, without experimental data for this compound, it is not possible to confirm if it follows a similar mechanism.

Methodologies for DNA Interaction Analysis (e.g., Viscosity Measurements, Electronic Absorption Titration, Gel Electrophoresis)

While methodologies such as viscosity measurements, electronic absorption titration, and gel electrophoresis are standard techniques to study DNA-ligand interactions, no published studies were found that apply these methods to this compound. Electronic absorption titration is commonly used to determine the binding affinity and mode of interaction by observing changes in the absorption spectrum of the compound in the presence of increasing concentrations of DNA. Viscosity measurements can provide strong evidence for intercalation, as the lengthening of the DNA helix upon intercalation leads to an increase in viscosity. Gel electrophoresis can demonstrate binding by observing the change in the mobility of DNA in the presence of the compound. The application of these techniques would be essential to characterize the DNA interaction of this compound.

Cellular Pathway Modulation

Induction of Apoptosis

No specific studies demonstrating the induction of apoptosis by this compound have been identified in the reviewed literature. The broader class of 8-hydroxyquinolines has been shown to induce apoptosis in various cancer cell lines, often in the form of their metal complexes. The mechanism of apoptosis induction by these related compounds can involve the generation of reactive oxygen species (ROS), activation of caspase pathways, and modulation of pro- and anti-apoptotic proteins. To understand if this compound possesses similar capabilities, dedicated studies on its effects on cancer cell lines, including assays for apoptosis markers like Annexin V staining and caspase activation, would be necessary.

Cell Cycle Arrest

Similarly, there is no available data on the ability of this compound to cause cell cycle arrest. Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cell proliferation. For other 8-hydroxyquinoline derivatives, cell cycle arrest has been reported as a mechanism of their antiproliferative activity. Determining the effect of this compound on the cell cycle would require experimental techniques such as flow cytometry analysis of treated cells.

Disruption of Metal Homeostasis as a Mechanism of Action

The 8-hydroxyquinoline scaffold is a well-known metal chelator. The disruption of metal homeostasis is a recognized mechanism of action for many biologically active 8HQ derivatives. These compounds can act as ionophores, transporting metal ions across cellular membranes and disrupting the tightly regulated intracellular concentrations of essential metals like copper and zinc. This can lead to various downstream effects, including enzyme inhibition and oxidative stress, which can contribute to their therapeutic effects. While it is plausible that this compound shares this property due to its 8-hydroxyquinoline core, specific studies on its metal chelation properties and its impact on cellular metal homeostasis are not available in the current body of scientific literature.

Role of Intracellular Bio-essential Metal Ion Chelation

The foundational mechanism of action for this compound and its parent scaffold, 8-hydroxyquinoline (8HQ), is their ability to chelate essential metal ions within the cellular environment. vulcanchem.comnih.gov The 8-hydroxyquinoline moiety is a bicyclic compound featuring a pyridine (B92270) ring fused to a phenol, with the hydroxyl group at the eighth position. nih.gov This specific arrangement of a basic nitrogen atom in the pyridine ring and the adjacent hydroxyl group creates a prime site for forming stable complexes with a variety of divalent and trivalent metal ions.

The lipophilic nature of the 8-hydroxyquinoline structure facilitates its passage across cellular membranes. vulcanchem.com Once inside the cell, it can sequester bio-essential metal ions such as copper(II), zinc(II), iron(II), and manganese(II). This chelation disrupts the delicate balance of intracellular metal homeostasis, which is crucial for numerous physiological processes. The formation of these metal complexes is a key determinant of the biological activity of 8-hydroxyquinoline derivatives. For instance, the anticancer activity of some 8HQ derivatives is linked to their ability to form complexes with metal ions that are essential for DNA synthesis and the function of enzymes like ribonucleotide reductase. nih.gov

Iron Transport and Dual Antimicrobial Mechanism of Action

A significant aspect of the biological activity of 8-hydroxyquinoline derivatives, including this compound, is their intricate relationship with iron metabolism, leading to a potent antimicrobial effect. The antimicrobial properties of 8-hydroxyquinoline are attributed to its ability to disrupt metal homeostasis in bacterial cells by chelating ions like Mn2+, Zn2+, and Cu2+.

When complexed with iron, specifically as an Fe(8-hydroxyquinoline)3 complex, the compound exhibits a dual antimicrobial mechanism. This complex can efficiently transport iron(III) across the bacterial cell membrane. Once inside the bacterial cell, the complex can release the iron, thereby increasing the intracellular iron concentration. This delivery of iron, combined with the inherent metal-chelating activity of the 8-hydroxyquinoline ligand, creates a two-pronged attack. The bactericidal activity of excess iron, potentially through the generation of reactive oxygen species via the Fenton reaction, is coupled with the disruption of homeostasis of other essential metal ions by the chelating agent.

This dual mechanism not only enhances the antimicrobial potency compared to the free 8-hydroxyquinoline ligand but may also delay the development of bacterial resistance. The ability of the iron complex to overcome resistance to the chelating agent alone highlights the significance of this transport and delivery system.

Inhibition of Specific Enzymes Involved in Cellular Metabolism

The biological effects of this compound and its derivatives extend to the inhibition of specific enzymes that play critical roles in cellular metabolism. The metal-chelating ability of the 8-hydroxyquinoline core is often central to this enzyme inhibition.

Derivatives of this compound have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov Research has shown that the substitution pattern on the quinoline (B57606) ring influences the inhibitory potency. For instance, compounds with substituents at the C-7 position of the quinoline moiety have demonstrated different IC50 values compared to those with substituents at the C-5 position. nih.gov

Furthermore, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives have been identified as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2. Certain compounds in this series have shown sub-micromolar potency against ADAMTS-5 and good selectivity over other related metalloproteases like ADAMTS-4, MMP-13, and MMP-12.

Quinoline-based compounds have also been explored as inhibitors of other enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. The inhibitory mechanism for these enzymes often involves the chelation of the metal cofactor essential for their catalytic activity.

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme(s) | Observed Potency (IC50) | Reference(s) |

| N-(8-hydroxyquinolin-5-yl)alkylamide derivatives | MMP-2/9 | 0.81–10 µM (for C-7 substituted) | nih.gov |

| N-(8-hydroxyquinolin-5-yl)alkylamide derivatives | MMP-2/9 | 5.7–10 µM (for C-5 substituted) | nih.gov |

| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives | ADAMTS-5 | Sub-micromolar | |

| Quinoline-benzothiazole hybrids | α-glucosidase | 38.2 ± 0.3 to 79.9 ± 1.2 µM |

Receptor Binding Affinity and Ligand-Target Interactions

The interaction of this compound derivatives with specific protein receptors is another facet of their molecular mechanism of action. Molecular docking studies have been employed to predict the binding modes and affinities of these compounds to various biological targets.